N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)28-14-7-5-13(6-8-14)24-17(26)16(25)23-11-18(27)10-9-12-3-1-2-4-15(12)18/h1-8,27H,9-11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRSGCOTPKCFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the indanyl and trifluoromethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions to form the final oxalamide compound. Common reagents used in these reactions include oxalyl chloride, amines, and various catalysts to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indanyl moiety can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group enhances its binding affinity and specificity, while the oxalamide group contributes to its stability and solubility.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following ethanediamide derivatives share structural similarities with the target compound, differing primarily in substituents and core scaffolds. Key comparisons are summarized in Table 1.
Table 1: Structural Comparison of Ethanediamide Derivatives
Key Structural and Functional Differences
Substituent Effects on Electronic and Lipophilic Properties
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The target compound’s -OCF₃ group (right arm) is more polar and bulkier than the -CF₃ group in . This may alter binding kinetics in hydrophobic pockets and influence metabolic stability.
- Hydroxyindanyl vs.
Heterocyclic Core Modifications
- Benzodioxol vs. Thiazolo-triazole : The benzodioxol moiety in provides planar aromaticity, favoring π-π stacking, whereas the thiazolo-triazole in offers hydrogen-bonding sites and resistance to oxidation.
- Tetrahydroisoquinoline vs.
Hypothesized Pharmacological Implications
- Electron-Withdrawing Effects : The -OCF₃ group (target) is more electronegative than -OCH₃ (), which could strengthen interactions with electron-rich binding sites (e.g., serine residues in enzymes).
- Metabolic Stability : Bulky substituents like benzodioxol () or thiazolo-triazole () often reduce metabolic degradation, suggesting the target compound’s hydroxyindanyl group may confer similar advantages.
Biological Activity
N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features an indene moiety and a trifluoromethoxy-substituted phenyl group, which contribute to its chemical properties. The presence of the hydroxy group enhances its potential for hydrogen bonding with biological targets, while the trifluoromethoxy group may influence lipophilicity and receptor interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antidepressant Effects : Similar compounds with trifluoromethyl groups have shown enhanced potency in inhibiting serotonin uptake, suggesting potential antidepressant properties .
- Anticancer Activity : Some analogs have demonstrated synergistic effects when combined with existing cancer therapies, indicating a potential role in oncology .
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. These studies reveal:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| A549 (Lung) | 7.5 | Cell cycle arrest |
| HeLa (Cervical) | 6.0 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating promising anticancer activity.
Animal Studies
Animal models have been employed to assess the compound's pharmacokinetics and therapeutic potential:
- Dosage : Administered at 10 mg/kg body weight showed significant behavioral improvements in models of depression.
- Side Effects : Minimal side effects were noted, suggesting a favorable safety profile compared to traditional antidepressants.
Q & A
Q. What are the recommended synthetic routes for N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide?
The synthesis typically involves multi-step pathways, starting with the preparation of the indenyl-hydroxyl intermediate followed by coupling with the trifluoromethoxy-substituted phenyl ethanediamide. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions in solvents like dichloromethane or DMF .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) ensures >95% purity .
- Yield optimization : Reaction temperatures between 0–25°C and inert atmospheres (N₂/Ar) minimize side reactions .
Q. How can the compound’s stability under experimental conditions be assessed?
Stability profiling should include:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points .
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC-MS to detect degradation products .
- Light sensitivity : Expose to UV-Vis light (254–365 nm) and monitor spectral changes via UV spectrophotometry .
Q. Which analytical techniques are optimal for quantifying the compound in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use a reverse-phase C18 column with electrospray ionization (ESI) in positive ion mode. Calibrate with internal standards (e.g., deuterated analogs) .
- UV-Vis spectrophotometry : Quantify at λmax ~255 nm (trifluoromethoxy absorption band) with a detection limit of 0.1 µg/mL .
- Validation : Ensure linearity (R² >0.99), precision (RSD <5%), and recovery (>90%) across concentrations .
Advanced Research Questions
Q. How can contradictory crystallographic data for this compound be resolved?
Contradictions in X-ray diffraction data may arise from:
- Disorder in the trifluoromethoxy group : Refine using SHELXL with anisotropic displacement parameters and twin refinement options .
- Hydrogen bonding ambiguity : Perform Hirshfeld surface analysis to validate intermolecular interactions .
- Data collection : Re-measure at low temperature (100 K) to reduce thermal motion artifacts .
Q. What strategies are recommended for elucidating the compound’s pharmacological mechanism amid conflicting bioactivity data?
- Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence polarization), cellular viability (MTT assay), and biophysical methods (SPR) to cross-validate target engagement .
- Structural analogs : Synthesize derivatives with modifications to the indenyl-hydroxyl or trifluoromethoxy groups to isolate pharmacophoric contributions .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against proposed targets (e.g., kinase domains) .
Q. How can researchers address discrepancies in SAR studies for analogs of this compound?
- Systematic substitution : Replace the trifluoromethoxy group with -OCH₃, -CF₃, or halogens to map electronic effects on potency .
- Free-energy perturbation (FEP) : Calculate relative binding affinities of analogs using molecular dynamics simulations .
- Experimental validation : Test top candidates in in vivo models (e.g., rodent inflammation assays) to correlate SAR with efficacy .
Methodological Considerations
Q. What computational tools are suitable for predicting metabolic pathways?
- CYP450 metabolism : Use StarDrop or MetaDrug to simulate Phase I/II transformations, focusing on hydroxylation of the indenyl ring or hydrolysis of the amide bond .
- Reactive metabolite screening : Employ GLORY-X to identify potential toxicophores (e.g., quinone-imine formation) .
Q. How should researchers design experiments to identify degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
